![molecular formula C7H7ClFN B1467698 4-(1-Chloroethyl)-3-fluoro-pyridine CAS No. 1016228-83-3](/img/structure/B1467698.png)
4-(1-Chloroethyl)-3-fluoro-pyridine
Overview
Description
4-(1-Chloroethyl)-3-fluoro-pyridine (CEF-P) is an aromatic compound that has been studied extensively for its potential applications in a variety of scientific fields. CEF-P has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in various biochemical and physiological processes. In addition, CEF-P has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and as an anticancer drug.
Scientific Research Applications
Synthesis Techniques
Several studies have developed methodologies for synthesizing fluorinated pyridines, which are crucial intermediates for pharmaceuticals and agrochemicals due to their unique properties. For instance, a regioselective synthesis technique using Selectfluor as the fluorinating reagent in aqueous conditions has been reported for the preparation of 3-fluorinated imidazo[1,2-a]pyridines, indicating a broad application in synthesizing fluorinated heterocycles (Liu et al., 2015). Moreover, an electrochemical method for synthesizing 4-fluoropyridine showcases an alternative approach, highlighting the versatility in obtaining fluorinated compounds (Fang et al., 2004).
Material Science and Photophysical Studies
In material science, fluorinated pyridines serve as building blocks for developing new materials with potential optical applications. A study on the synthesis and characterization of new heterocycles has implications for material science, particularly in non-linear optics and molecular electronics (Murthy et al., 2017).
Pharmaceutical Research
Fluorinated pyridines have also shown promise in pharmaceutical research, including the development of novel compounds with anti-cancer activity. A study synthesizing fluoro-substituted benzo[b]pyran demonstrated potential anti-lung cancer activity, showcasing the therapeutic applications of fluorinated heterocycles (Hammam et al., 2005). Additionally, the synthesis of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues and their examination for nicotinic acetylcholine receptor binding and antinociceptive properties further emphasize the importance of fluorinated pyridines in developing new pharmaceutical agents (Ondachi et al., 2014).
Catalysis and Chemical Transformations
Research has also explored the use of fluorinated pyridines in catalytic processes and chemical transformations. For instance, the enantioselective synthesis of 4-fluoroisochromanones via fluorolactonization demonstrates the application of fluorinated intermediates in achieving high enantio- and diastereoselectivity in synthesis (Woerly et al., 2016).
properties
IUPAC Name |
4-(1-chloroethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUYRFHCGHEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)-3-fluoro-pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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